Deschloroaripiprazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWZYPOWFMWSAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203395-81-7 | |
| Record name | Deschloro aripiprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203395817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESCHLORO ARIPIPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353J3NU2S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Classical and Computational SAR Approaches
Detailed SAR studies specifically focused on Deschloroaripiprazole are not extensively documented in publicly available literature. However, general principles of medicinal chemistry and computational modeling can be applied to infer potential relationships.
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, the key pharmacophoric features can be deduced from its structural components, which are shared with other atypical antipsychotics. These motifs are crucial for interaction with target receptors, primarily dopamine (B1211576) and serotonin (B10506) receptors.
Table 1: Putative Pharmacophoric Features of this compound
| Feature | Structural Moiety | Putative Interaction |
| Basic Nitrogen | Piperazine (B1678402) ring | Forms ionic or hydrogen bond interactions with acidic residues (e.g., Aspartic Acid) in the receptor binding pocket. |
| Aromatic System | Dichlorophenyl ring (in parent compound Aripiprazole) / Phenyl ring (in this compound) | Engages in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor. |
| Butoxy Linker | Flexible alkyl chain | Provides optimal spacing and orientation of the aromatic and piperazine moieties for simultaneous interaction with different regions of the binding pocket. |
| Quinolinone Core | Bicyclic heteroaromatic system | Contributes to the overall shape and rigidity of the molecule, and may participate in hydrophobic and van der Waals interactions. |
The absence of the chlorine atoms on the phenyl ring in this compound compared to its parent compound, Aripiprazole (B633), would significantly alter the electronic and steric properties of this region, thereby influencing its interaction with the target receptors.
The primary "substituent effect" to consider for this compound is the removal of the two chlorine atoms from the phenylpiperazine moiety of Aripiprazole. This modification has several predictable consequences on the molecule's activity and properties.
Table 2: Predicted Effects of Dechlorination on Molecular Properties and Activity
| Property | Change from Aripiprazole | Predicted Effect on Activity |
| Electronic Nature of Phenyl Ring | Removal of electron-withdrawing chlorine atoms. | Increases the electron density of the phenyl ring, potentially altering cation-π or other electronic interactions with the receptor. |
| Lipophilicity | Decrease in lipophilicity (LogP). | May affect membrane permeability, oral absorption, and distribution into the central nervous system. Could also influence binding affinity if hydrophobic interactions are critical. |
| Steric Profile | Reduction in the size of the substituent at the 2 and 3 positions of the phenyl ring. | May allow for a different binding pose within the receptor pocket or reduce steric hindrance, potentially increasing or decreasing affinity depending on the receptor's topology. |
| Metabolism | Altered susceptibility to metabolic enzymes (e.g., Cytochrome P450). | The absence of chlorine atoms removes potential sites for oxidative metabolism, which could lead to a different metabolic profile and half-life. |
De Novo Design and Optimization Strategies
Currently, there is no publicly available research detailing specific de novo design or optimization strategies that led to or have been applied to this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Currently, there are no published QSAR models specifically developed for this compound or its close analogs.
Ligand-Based and Structure-Based Design Principles
Currently, there is no publicly available research detailing the application of ligand-based or structure-based design principles specifically for this compound.
Q & A
Q. How should researchers present conflicting pharmacokinetic data in manuscripts?
- Methodological Answer : Use forest plots to visualize effect size heterogeneity. Discuss potential sources of discrepancy (e.g., assay sensitivity, population genetics) in the "Limitations" section. Reference CONSORT or STROBE checklists for transparency .
Q. What are the best practices for creating self-explanatory tables and figures?
- Methodological Answer :
- Tables: Use Roman numerals, footnotes for abbreviations (e.g., "aData normalized to baseline"), and avoid vertical lines per journal guidelines.
- Figures: Label axes clearly (e.g., "Plasma Concentration (ng/mL) vs. Time (h)") and provide high-resolution TIFF/EPS files (≥300 DPI) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
